Octahydro-6H-indol-6-one
Description
Octahydro-6H-indol-6-one (CAS: 67175-82-0) is a bicyclic secondary amine with the molecular formula C₈H₁₃NO and a molecular weight of 157.20 g/mol (base form). Its hydrochloride derivative (C₈H₁₃NO·HCl) has a molecular weight of 175.656 g/mol and features a cis-configuration in its fused bicyclic structure, as indicated by the stereochemical descriptors in its IUPAC name . The compound is characterized by a ketone group at the 6-position of the indole scaffold, with full saturation of the heterocyclic and adjacent rings.
Properties
IUPAC Name |
1,2,3,3a,4,5,7,7a-octahydroindol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-2-1-6-3-4-9-8(6)5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHJUDGQVUCAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-1H-indol-6(2H)-one can be synthesized through several methods. One common approach involves the reduction of indole-6-carboxylic acid using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of Hexahydro-1H-indol-6(2H)-one often involves the catalytic hydrogenation of indole derivatives. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully reduced indole derivatives.
Substitution: Formation of substituted indole compounds.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that Octahydro-6H-indol-6-one may act as a serotonin reuptake inhibitor, which is crucial for mood regulation. Interaction studies have shown its binding affinity to specific receptors involved in neurotransmission, suggesting its potential use in treating depression and anxiety disorders .
Anticancer Activity
The indole scaffold, including Octahydro-6H-indol-6-one, has been extensively studied for its anticancer properties. Recent investigations have highlighted its antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study reported that derivatives of Octahydro-6H-indol-6-one exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 0.24 µM to 0.96 µM against key targets like EGFR and Src kinases.
- Case Study 2 : Another investigation demonstrated that Octahydro-6H-indol-6-one analogs could induce apoptosis in colorectal cancer cells, providing insights into their mechanisms of action through the Wnt/β-catenin signaling pathway .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Serotonin receptors | N/A | Reuptake inhibition |
| Anticancer (Breast) | EGFR, Src kinases | 0.24 - 0.96 | Apoptosis induction |
| Anticancer (Colorectal) | Wnt/β-catenin pathway | N/A | Induction of apoptosis via signaling modulation |
| Anxiolytic | Dopamine receptors | N/A | Modulation of neurotransmitter activity |
Mechanism of Action
The mechanism of action of Hexahydro-1H-indol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
6,7-Dihydro-1H-indol-4(5H)-one (CAS: 13754-86-4)
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol
- Key Differences: Reduced hydrogenation: Only the 5,6,7-positions are saturated, leaving the indole aromatic ring partially unsaturated . XLogP3: 0.8, indicating lower lipophilicity compared to octahydro-6H-indol-6-one (predicted higher due to full saturation) . Synthesis: Used as a precursor for pyrazole derivatives (e.g., compound 42 in ), reacting with triazinoquinoxaline hydrazines under reflux conditions . Applications: Primarily in heterocyclic chemistry for constructing fused nitrogen-containing systems .
Octahydro-1H-Isoindol-1-one (CAS: 2555-11-5)
- Molecular Formula: C₈H₁₃NO (same as octahydro-6H-indol-6-one)
- Key Differences :
- Structural Isomerism : The isoindole scaffold features a different ring fusion (benzannulation at the 2-3 positions vs. 1-2 in indole), altering electronic properties and reactivity .
- Stereochemistry : The cis-configuration in octahydro-6H-indol-6-one hydrochloride may confer distinct biological or crystallographic behaviors compared to isoindole derivatives .
2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)
- Molecular Formula: C₁₁H₁₁NO₂
- Molecular Weight : 189.21 g/mol
- Key Differences :
- Functional Group : Substitution with an acetic acid group at the 3-position introduces carboxylic acid functionality, enhancing hydrogen-bonding capacity and acidity (pKa ~4–5) .
- Applications : Likely used in drug design for targeting indole-based receptors (e.g., serotonin pathways) due to its structural similarity to tryptophan derivatives .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Applications |
|---|---|---|---|---|---|---|
| Octahydro-6H-indol-6-one | C₈H₁₃NO | 157.20 | ~1.5* | 1 | 2 | Discontinued intermediate |
| 6,7-Dihydro-1H-indol-4(5H)-one | C₈H₉NO | 135.16 | 0.8 | 1 | 1 | Heterocyclic synthesis |
| Octahydro-1H-isoindol-1-one | C₈H₁₃NO | 139.20 | ~1.3* | 1 | 2 | Unspecified research |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | 1.2 | 2 | 3 | Pharmaceutical lead |
*Predicted values based on structural analogs.
Research Findings and Implications
- Synthetic Utility : Octahydro-6H-indol-6-one’s fully saturated structure may improve metabolic stability compared to partially hydrogenated analogs like 6,7-dihydro-1H-indol-4(5H)-one, which is prone to oxidation at unsaturated positions .
- Discontinuation Factors : Its discontinued status (–6) suggests challenges in scalability, stability, or efficacy compared to analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid, which remains in use .
- Stereochemical Influence : The cis-configuration in the hydrochloride salt () could enhance crystallinity or bioavailability, a trait less explored in isoindole derivatives .
Biological Activity
Octahydro-6H-indol-6-one, a saturated derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural characteristics contribute to its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The chemical structure of Octahydro-6H-indol-6-one can be represented as follows:
This structure is characterized by a bicyclic framework that allows for various interactions with biological targets.
Anticancer Properties
Research indicates that Octahydro-6H-indol-6-one exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has shown cytotoxic effects against L1210 leukemia cells with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| L1210 (Leukemia) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 14.2 | Inhibition of cell cycle progression |
| MDA-MB-231 (Breast) | 12.8 | Modulation of Bcl-2 family proteins |
These findings suggest that Octahydro-6H-indol-6-one may act through mechanisms involving mitochondrial pathways and the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Neuroprotective Effects
In addition to its anticancer properties, Octahydro-6H-indol-6-one has been investigated for its neuroprotective effects. Studies have shown that it can enhance neuronal survival under oxidative stress conditions, potentially through the inhibition of neuroinflammatory pathways.
A study highlighted the compound's ability to reduce neuronal cell death induced by β-amyloid peptide, a hallmark of Alzheimer's disease. The protective effects were attributed to the modulation of signaling pathways involved in oxidative stress response and inflammation .
Mechanistic Insights
The biological activity of Octahydro-6H-indol-6-one is believed to be mediated through several key mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It inhibits progression through the G2/M phase, effectively halting cancer cell proliferation.
- Neuroprotection : By reducing oxidative stress and inflammation, it protects neurons from degeneration.
Case Studies
Several case studies have documented the therapeutic potential of Octahydro-6H-indol-6-one:
-
In Vitro Study on Lung Cancer Cells :
- Researchers treated A549 lung cancer cells with varying concentrations of Octahydro-6H-indol-6-one and observed a dose-dependent decrease in viability.
- Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound.
-
Neuroprotective Study :
- In a model of Alzheimer's disease, treatment with Octahydro-6H-indol-6-one led to significant reductions in neuronal death and improved cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
